molecular formula C6H7N3O2 B1619915 2,6-Diaminoisonicotinic acid CAS No. 6313-56-0

2,6-Diaminoisonicotinic acid

Cat. No. B1619915
Key on ui cas rn: 6313-56-0
M. Wt: 153.14 g/mol
InChI Key: NSAVBLWKSBOTSK-UHFFFAOYSA-N
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Patent
US06506772B1

Procedure details

A suspension of 11 g (70 mmol) 2,6-diamino-isonicotinic acid in 270 ml methanol was treated at 0° C. for 2 h with gaseous HCl. The mixture was concentrated, the residue was dissolved in water and saturated NaHCO3 was added to pH=8. Exhaustive extraction with ethylacetate, drying of the combined organic phases with MgSO4 and removal of the volatiles yielded 9.3 g (77%) 2,6-diamino-isonicotinic acid methyl ester as yellow solid.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([NH2:11])[N:10]=1)[C:5]([OH:7])=[O:6].Cl.[CH3:13]O>>[CH3:13][O:6][C:5](=[O:7])[C:4]1[CH:8]=[C:9]([NH2:11])[N:10]=[C:2]([NH2:1])[CH:3]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=C(N1)N
Name
Quantity
270 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
ADDITION
Type
ADDITION
Details
saturated NaHCO3 was added to pH=8
EXTRACTION
Type
EXTRACTION
Details
Exhaustive extraction with ethylacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the combined organic phases with MgSO4 and removal of the volatiles

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=NC(=C1)N)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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